molecular formula C20H26N2O2S B121089 10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide CAS No. 89453-67-8

10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide

Cat. No. B121089
CAS RN: 89453-67-8
M. Wt: 358.5 g/mol
InChI Key: VGGVFHIGFNOLIM-UHFFFAOYSA-N
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Description

This compound, also known as 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide, has a molecular formula of C17H20N2OS and a molecular weight of 300.418 . It’s also referred to by other names such as Promazine sulfoxide and Propazine sulfoxide .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C17H20N2OS/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)21(20)17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)25(20)24/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGVFHIGFNOLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide

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